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Introduction
Leucyl-aminomethylsulfonate (Leu-AMS), a stable analogue of the leucyl-adenylate

intermediate, is a pivotal tool in the study of leucyl-tRNA synthetase (LARS) and its

multifaceted roles in cellular processes. As a potent inhibitor of LARS, Leu-AMS allows for the

detailed investigation of the enzyme's catalytic mechanism and its non-canonical functions,

particularly in the activation of the mammalian target of rapamycin complex 1 (mTORC1)

signaling pathway.[1][2][3] This technical guide provides a comprehensive overview of the

chiral synthesis of L-Leu-AMS, including detailed experimental protocols and a summary of

relevant quantitative data. The methodologies presented are compiled from established

synthetic strategies for aminoacyl-sulfamoyl adenylate analogues.

Core Synthesis Strategy
The chiral synthesis of L-Leu-AMS is a multi-step process that involves the preparation of a

protected adenosine sulfamate intermediate, followed by coupling with a protected L-leucine,

and subsequent deprotection to yield the final product. The stereochemistry of the leucine

moiety is preserved throughout the synthesis by the use of appropriate protecting groups.
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Experimental Protocols
The following protocols are adapted from established methods for the synthesis of aminoacyl-

sulfamoyl adenylate analogues.

Part 1: Synthesis of 5'-Sulfamoyladenosine
This part of the synthesis focuses on the preparation of the key adenosine intermediate.

1.1: Synthesis of 2',3'-O-Isopropylideneadenosine

Reaction: Adenosine is reacted with 2,2-dimethoxypropane in the presence of an acid

catalyst to protect the 2' and 3' hydroxyl groups of the ribose sugar.

Materials: Adenosine, 2,2-dimethoxypropane, p-toluenesulfonic acid, Acetone.

Procedure:

Suspend adenosine (1 equivalent) in acetone.

Add 2,2-dimethoxypropane (1.5 equivalents) and p-toluenesulfonic acid (0.1 equivalents).

Stir the mixture at room temperature for 24 hours.

Neutralize the reaction with sodium bicarbonate.

Filter the mixture and concentrate the filtrate under reduced pressure.

The crude product can be purified by recrystallization from ethanol.

1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine

Reaction: The protected adenosine is sulfamoylated at the 5' position using sulfamoyl

chloride.

Materials: 2',3'-O-Isopropylideneadenosine, Sulfamoyl chloride, Pyridine.

Procedure:
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Dissolve 2',3'-O-Isopropylideneadenosine (1 equivalent) in anhydrous pyridine.

Cool the solution to 0°C.

Add sulfamoyl chloride (1.2 equivalents) portion-wise while maintaining the temperature at

0°C.

Stir the reaction mixture at 0°C for 4 hours and then at room temperature overnight.

Quench the reaction by adding water.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Part 2: Chiral Coupling and Deprotection
This section details the coupling of the chiral leucine moiety to the adenosine intermediate.

2.1: Synthesis of N-Boc-L-leucine N-hydroxysuccinimide ester (Boc-L-Leu-OSu)

Reaction: N-Boc-L-leucine is activated with N-hydroxysuccinimide to facilitate amide bond

formation.

Materials: N-Boc-L-leucine, N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC),

Dichloromethane (DCM).

Procedure:

Dissolve N-Boc-L-leucine (1 equivalent) and NHS (1.1 equivalents) in DCM.

Cool the solution to 0°C.

Add a solution of DCC (1.1 equivalents) in DCM dropwise.

Stir the mixture at 0°C for 2 hours and then at room temperature overnight.
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Filter off the dicyclohexylurea byproduct.

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be

used in the next step without further purification.

2.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine

Reaction: The activated L-leucine is coupled to the 5'-sulfamoyladenosine intermediate.

Materials: 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine, Boc-L-Leu-OSu, Cesium

carbonate (Cs2CO3), Dimethylformamide (DMF).

Procedure:

Dissolve 2',3'-O-Isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) and Boc-L-Leu-

OSu (1.2 equivalents) in anhydrous DMF.

Add Cs2CO3 (1.5 equivalents) to the mixture.

Stir the reaction at room temperature for 24 hours.

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the product by column chromatography on silica gel.

2.3: Synthesis of L-Leucyl-aminomethylsulfonate (L-Leu-AMS)

Reaction: The Boc and isopropylidene protecting groups are removed under acidic

conditions to yield the final product.

Materials: 2',3'-O-Isopropylidene-5'-O-[N-(N-Boc-L-leucyl)sulfamoyl]adenosine,

Trifluoroacetic acid (TFA), Water.

Procedure:
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Dissolve the protected Leu-AMS precursor in a mixture of TFA and water (e.g., 80%

aqueous TFA).

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

Remove the solvent under reduced pressure.

Co-evaporate with toluene to remove residual TFA.

The crude product can be purified by preparative HPLC.

Data Presentation
Step No. Reaction

Starting
Material

Key
Reagents

Product
Typical
Yield (%)

1.1
Isopropyliden

e protection
Adenosine

2,2-

dimethoxypro

pane, p-TsOH

2',3'-O-

Isopropyliden

eadenosine

~90

1.2
Sulfamoylatio

n

2',3'-O-

Isopropyliden

eadenosine

Sulfamoyl

chloride,

Pyridine

2',3'-O-

Isopropyliden

e-5'-O-

sulfamoylade

nosine

~75

2.1
Leucine

activation

N-Boc-L-

leucine
NHS, DCC

Boc-L-Leu-

OSu
>95

2.2
Coupling

reaction

2',3'-O-

Isopropyliden

e-5'-O-

sulfamoylade

nosine

Boc-L-Leu-

OSu,

Cs2CO3

Protected L-

Leu-AMS
~80

2.3 Deprotection
Protected L-

Leu-AMS
TFA, Water L-Leu-AMS ~95

Note: Yields are approximate and can vary based on reaction scale and purification methods.
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Visualizations
Logical Workflow for the Chiral Synthesis of L-Leu-AMS
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Part 1: Synthesis of Adenosine Intermediate

Part 2: Chiral Coupling and Deprotection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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